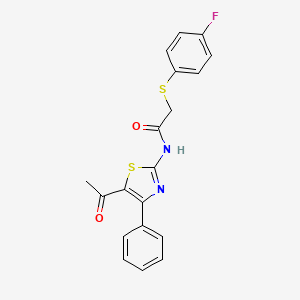

N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S2/c1-12(23)18-17(13-5-3-2-4-6-13)22-19(26-18)21-16(24)11-25-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNVCXGTVAFXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. The molecular formula is , indicating the presence of various functional groups that may interact with biological targets. The incorporation of the 4-fluorophenylthio group enhances its solubility and bioactivity, making it a promising candidate for further pharmacological exploration.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. This compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, it has been reported to affect the proliferation of chronic myeloid leukemia cells significantly.

- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance, compounds similar to this thiazole derivative have shown IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cells .

- Mechanism of Action : The mechanism involves the disruption of mitochondrial membrane potential and induction of oxidative stress in cancer cells, ultimately leading to programmed cell death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's structure allows it to interact with bacterial cell membranes effectively .

- Leishmanicidal Activity : Similar thiazole compounds have demonstrated leishmanicidal activity against Leishmania infantum, showing potential for developing new treatments for leishmaniasis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Thiazole derivatives are known to modulate immune responses effectively, thereby reducing inflammation in various models.

Research Findings and Case Studies

Scientific Research Applications

Anticancer Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has demonstrated significant anticancer properties against various human tumor cell lines. In vitro studies have shown a mean growth inhibition (GI50) of approximately 15.72 µM, indicating its potential as a therapeutic agent for cancer treatment . The mechanism of action appears to involve the inhibition of CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of bacterial strains. Structural modifications enhance its interactions with microbial targets, making it effective against both Gram-positive and Gram-negative bacteria . The antimicrobial efficacy is particularly notable in combating drug-resistant pathogens, which is critical in contemporary clinical settings.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound against several cancer cell lines, including breast cancer (MCF7). The results indicated that this compound exhibited cytotoxic effects, with significant inhibition rates compared to control groups .

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties revealed that the compound effectively inhibited the growth of specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The study utilized various in vitro methods to assess the minimum inhibitory concentration (MIC) against selected pathogens .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl)-2-thioacetamide | Methyl group instead of acetyl | Anticancer activity |

| N-(5-acetylthiazol-2-yl)-N'-(4-fluorobenzoyl)hydrazine | Different substituent on hydrazine | Antimicrobial activity |

| 5-Acetyl-thiazole derivatives | Variations in substituents on thiazole | Antiproliferative effects |

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle: Thiazole (target compound) vs. benzothiazole (BB-4h) or thiadiazole ().

- Substituent Effects: The acetyl group in the target compound contrasts with nitro (BB-4h) or trifluoromethyl (NFTA derivatives) groups. Nitro groups are associated with carcinogenicity (e.g., NFTA derivatives), while acetyl groups may reduce toxicity .

- Side Chain Diversity : The 4-fluorophenylthioacetamide side chain in the target compound is structurally distinct from the nitrobenzyl (BB-4h) or sulfonamide-benzamide () moieties, impacting target selectivity .

Physicochemical Properties

Insights : The target compound’s higher molecular weight and lipophilicity compared to ’s formyl derivative may enhance membrane permeability but reduce aqueous solubility .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide?

Methodological Answer:

The synthesis typically involves three key steps:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) in polar aprotic solvents like DMF at 80–100°C.

Acetylation : Introduction of the acetyl group using acetic anhydride in the presence of a base (e.g., pyridine).

Thioether bond formation : Coupling of the thiazole intermediate with 4-fluorothiophenol via nucleophilic aromatic substitution, often using K₂CO₃ as a base in DCM.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced: How can researchers optimize reaction conditions to address low yields in the final coupling step?

Methodological Answer:

Low yields in the thioether coupling step often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

- Solvent optimization : Switching from DCM to DMF to enhance solubility of aromatic thiols.

- Catalysis : Adding catalytic CuI (5 mol%) to facilitate Ullmann-type coupling.

- Temperature control : Refluxing at 110°C for 12–24 hours to overcome activation barriers.

- Stoichiometric adjustments : Using a 1.2:1 molar ratio of thiol to thiazole precursor.

Design of Experiments (DoE) approaches are recommended to systematically evaluate these variables .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., acetyl CH₃ at δ ~2.4 ppm) and aromatic coupling patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.0821).

- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond at 1.76 Å) and dihedral angles (86.8° between thiazole and fluorophenyl rings) using SHELXL refinement .

Advanced: How should conflicting cytotoxicity data across cancer cell lines be resolved?

Methodological Answer:

Contradictions may arise from assay variability or cell-line-specific mechanisms. Mitigation strategies:

Standardize assays : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT for improved sensitivity.

Pharmacokinetic profiling : Measure intracellular compound accumulation via LC-MS to rule out uptake differences.

Target validation : Perform RNAi knockdown of putative targets (e.g., COX-2) to confirm mechanism.

3D models : Test efficacy in spheroids or organoids to better mimic tumor microenvironments .

Basic: What biological activities are associated with this compound?

Methodological Answer:

Reported activities include:

| Activity | Target | IC₅₀/EC₅₀ | Model System |

|---|---|---|---|

| Antiproliferative | MCF-7 cells | 12.5 µM | Breast cancer line |

| COX-2 inhibition | Recombinant COX-2 | 0.8 µM | Enzymatic assay |

| Anti-inflammatory | RAW 264.7 cells | TNF-α ↓ 40% | LPS-induced inflammation |

| The thiazole and thioacetamide moieties are critical for target interaction . |

Advanced: How can computational docking discrepancies with experimental binding data be addressed?

Methodological Answer:

Discrepancies often stem from rigid docking protocols. Solutions include:

Flexible docking : Use induced-fit docking (e.g., Schrödinger Suite) to account for side-chain mobility.

Solvent effects : Incorporate explicit water molecules in docking grids.

Validation : Cross-check with Molecular Dynamics (MD) simulations (50 ns trajectories) to assess binding stability.

Experimental synergy : Validate predictions via Surface Plasmon Resonance (SPR) to measure binding kinetics (kₐ, kₑ) .

Basic: What crystallographic parameters define this compound’s structure?

Methodological Answer:

Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) reveals:

- Space group : P2₁/c (monoclinic).

- Unit cell dimensions : a = 9.506 Å, b = 11.215 Å, c = 12.775 Å, β = 101.8°.

- Key interactions : Intramolecular S···O contact (2.68 Å) and N–H···O hydrogen bonds (1.86 Å).

Refinement in SHELXL-2018 with R₁ = 0.045 for I > 2σ(I) .

Advanced: How to troubleshoot twinning or disorder in crystallographic analysis?

Methodological Answer:

For twinning:

- Data collection : Use a smaller crystal (0.2 mm³) and φ-scans at multiple orientations.

- Software tools : Apply TWINLAWS in SHELXL to identify twin domains.

For disorder: - Refinement constraints : Use PART instructions to model split positions.

- Thermal parameters : Apply anisotropic displacement parameters (ADPs) to disordered atoms.

Validation via RINGER (electron density analysis) ensures model accuracy .

Basic: What solvents and reagents are incompatible with this compound?

Methodological Answer:

Avoid:

- Strong acids/bases : Hydrolyzes the acetamide group (pH < 2 or > 10).

- Oxidizing agents : Converts thioether to sulfoxide (e.g., H₂O₂).

- Polar protic solvents (e.g., MeOH) : Induces precipitation; use DMF or THF instead.

Store under inert gas (N₂/Ar) at −20°C to prevent thiol oxidation .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

Improve stability via:

Deuterium incorporation : Replace labile CH₃ groups with CD₃ (e.g., acetyl deuteriation).

Prodrug design : Mask thiol groups as ester prodrugs.

Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole).

Validate stability in liver microsome assays (e.g., t₁/₂ > 60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.